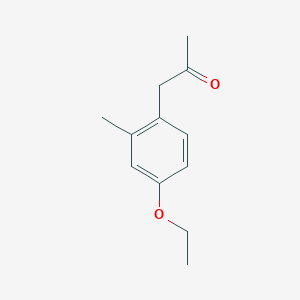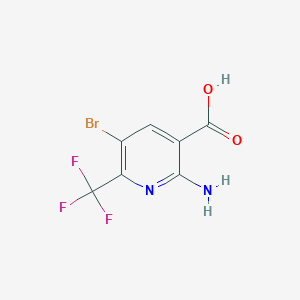![molecular formula C12H19NO3 B13524097 Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methyl group attached to an amine, which is further connected to a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine typically begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and methylamine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents like halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Pharmacology: The compound is studied for its potential pharmacological properties, including its interaction with neurotransmitter receptors.
Drug Development: It serves as a scaffold for the development of new therapeutic agents targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine exerts its effects involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
2,4,5-Trimethoxyphenethylamine: This compound is structurally similar but differs in the position of the methoxy groups on the phenyl ring.
3,4,5-Trimethoxyphenethylamine: Another similar compound with methoxy groups at different positions, affecting its chemical and biological properties.
Uniqueness: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-methyl-2-(2,4,6-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-10-11(15-3)7-9(14-2)8-12(10)16-4/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
USGXXINUTSOMOI-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C(C=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
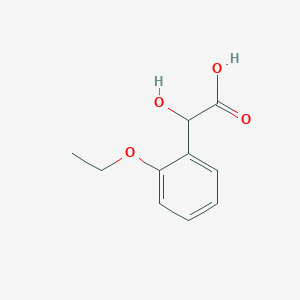
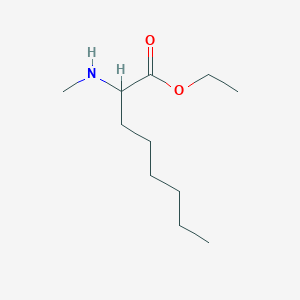
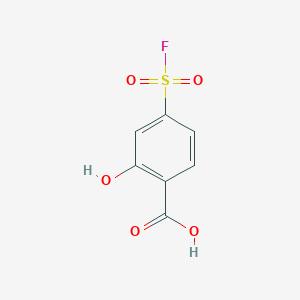
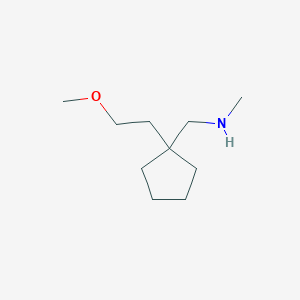
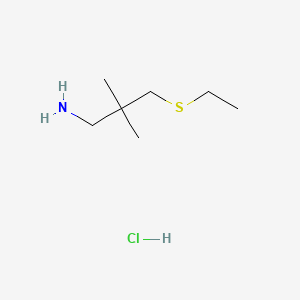
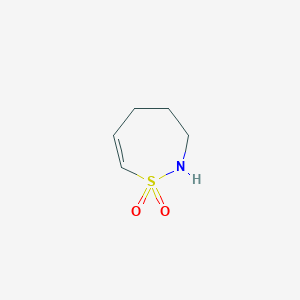
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
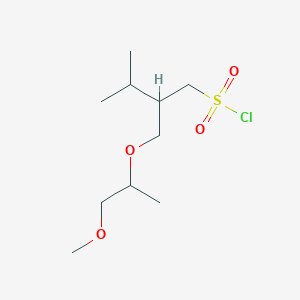
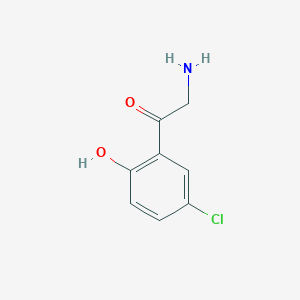
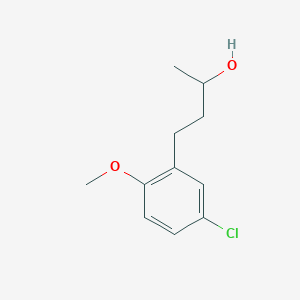
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
